
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is a phosphine ligand known for its application in nickel catalysis. This compound is characterized by its unique structure, which includes a cyclopentyl group and two 3,5-di-tert-butylphenyl groups attached to a phosphorus atom. It is commonly used in various catalytic reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine can be synthesized through a multi-step process. One common method involves the reaction of cyclopentylmagnesium bromide with bis(3,5-di-tert-butylphenyl)phosphine chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for its applications in catalysis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve transition metal complexes and can be carried out under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine ligands depending on the reactants used.
Scientific Research Applications
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and as a catalyst in bioorthogonal reactions.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, such as nickel, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The steric and electronic properties of the ligand influence the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: Another phosphine ligand with similar steric properties but different electronic characteristics.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: A phosphonium salt used in similar catalytic applications.
BrettPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This balance makes it particularly effective in nickel-catalyzed reactions, where other ligands may not perform as well. Its ability to enhance nickel catalysis through remote steric effects sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H51P |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
cyclopentyl-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C33H51P/c1-30(2,3)23-17-24(31(4,5)6)20-28(19-23)34(27-15-13-14-16-27)29-21-25(32(7,8)9)18-26(22-29)33(10,11)12/h17-22,27H,13-16H2,1-12H3 |
InChI Key |
IWPJBOKLLTVJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2CCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



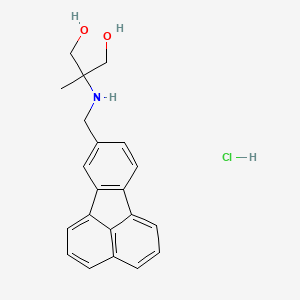
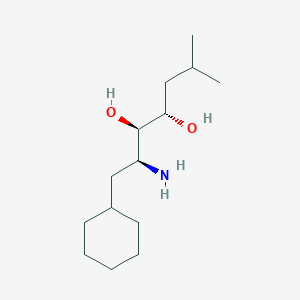
![2h-Benzo[d]imidazol-2-one,5-chloro-1,3-dihydro-1-(4-piperidinyl)-,hydrochloride](/img/structure/B8555161.png)
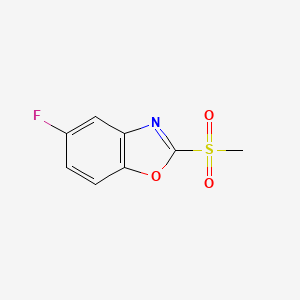
![2-[4-Bromo-3-(bromomethyl)phenyl]-pyrimidine](/img/structure/B8555173.png)
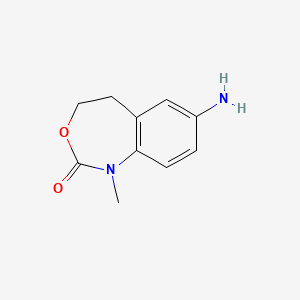
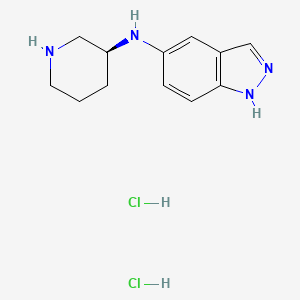
![[4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8555197.png)

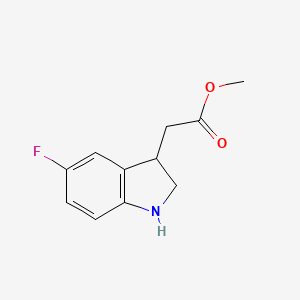

![Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate](/img/structure/B8555225.png)
![2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine](/img/structure/B8555233.png)
